molecular formula Al6B3Fe3H4NaO31Si6 B12670217 Schorl tourmaline CAS No. 12424-45-2

Schorl tourmaline

Cat. No.: B12670217
CAS No.: 12424-45-2
M. Wt: 1053.4 g/mol
InChI Key: IDIJOAIHTRIPRC-UHFFFAOYSA-J
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Description

Schorl tourmaline is a iron-rich, black variety of the tourmaline mineral group, a complex crystalline boron silicate mineral with the general chemical formula (Na,Ca)(Li,Mg,Fe,Al)₃Al₆(BO₃)₃Si₆O₁₈(OH)₄ . It crystallizes in the trigonal system, typically forming in long, slender to thick prismatic crystals with a distinctive rounded triangular cross-section and prominent vertical striations . With a hardness of 7 to 7.5 on the Mohs scale, it is a durable mineral suited for various experimental conditions . This reagent is prized in research for its unique and valuable properties. It is a primary source of boron, which can be extracted via thermal treatment with soda ash (sodium carbonate) to form sodium borate, a key intermediate for boron compounds . Furthermore, Schorl exhibits both pyroelectric (generating a temporary electrical charge under temperature change) and piezoelectric (generating a charge under mechanical stress) properties due to its crystal structure which lacks a center of symmetry . These characteristics make it an excellent material for fundamental studies and applications in developing sensors, microphones, actuators, and energy harvesting devices . In industrial research, it is investigated for its efficacy in controlling static electricity and shielding against electromagnetic interference (EMI) in electronic components . This high-purity this compound is offered For Research Use Only (RUO) and is strictly intended for laboratory applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

12424-45-2

Molecular Formula

Al6B3Fe3H4NaO31Si6

Molecular Weight

1053.4 g/mol

IUPAC Name

hexaaluminum;sodium;2,2,4,4,6,6,8,8,10,10,12,12-dodecaoxido-1,3,5,7,9,11-hexaoxa-2,4,6,8,10,12-hexasilacyclododecane;iron(2+);triborate;tetrahydroxide

InChI

InChI=1S/6Al.3BO3.3Fe.Na.O18Si6.4H2O/c;;;;;;3*2-1(3)4;;;;;1-19(2)13-20(3,4)15-22(7,8)17-24(11,12)18-23(9,10)16-21(5,6)14-19;;;;/h;;;;;;;;;;;;;;4*1H2/q6*+3;3*-3;3*+2;+1;-12;;;;/p-4

InChI Key

IDIJOAIHTRIPRC-UHFFFAOYSA-J

Canonical SMILES

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[OH-].[OH-].[OH-].[OH-].[O-][Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O1)([O-])[O-])([O-])[O-])([O-])[O-])([O-])[O-])([O-])[O-])[O-].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Fe+2].[Fe+2].[Fe+2]

Origin of Product

United States

Crystallographic Studies of Schorl Tourmaline

Structural Framework of the Tourmaline (B1171579) Supergroup as Applied to Schorl

The tourmaline supergroup minerals share a fundamental crystal structure, which provides the template for Schorl. The general chemical formula for the tourmaline supergroup is XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W. researchgate.netcapes.gov.brgeoscienceworld.org Schorl is the member of this group where the X site is predominantly occupied by sodium (Na), the Y site by ferrous iron (Fe²⁺), and the Z site by aluminum (Al). geoscienceworld.orgminerals.net Its ideal chemical formula is NaFe²⁺₃Al₆(BO₃)₃Si₆O₁₈(OH)₄. minerals.net

The structure is characterized by rings of six silica (B1680970) tetrahedra (Si₆O₁₈), which are stacked along the c-axis. geoscienceworld.orgalexstrekeisen.it These rings are linked together by clusters of octahedrally coordinated cations at the Y and Z sites and are further cross-linked by trigonal BO₃ groups. alexstrekeisen.it The large X-site cation, typically Na⁺ in Schorl, is located in the center of the Si₆O₁₈ rings. geoscienceworld.orgdoi.org This complex arrangement results in a robust and chemically versatile framework that allows for a wide range of elemental substitutions. geoscienceworld.org

Rhombohedral Symmetry (R3m) and Unit-Cell Parameter Characterization in Schorl Tourmaline

This compound typically crystallizes in the trigonal crystal system with a rhombohedral lattice. wikipedia.orgnordskip.com The most common space group assigned to Schorl is R3m. doi.orgnordskip.comgeology.czmindat.org This space group corresponds to a ditrigonal pyramidal point group (3m), which lacks a center of symmetry, a property related to tourmaline's pyroelectric and piezoelectric behavior. nordskip.com

The unit-cell parameters of Schorl are subject to slight variations due to chemical substitutions. However, typical values have been well-documented. For instance, studies of Schorl from its cotype localities in the Erzgebirge mountains report lattice parameters with a ranging from approximately 15.98 Å to 15.99 Å and c from 7.15 Å to 7.16 Å. geoscienceworld.orgschweizerbart.de Another study on Schorl from Lundazi, Zambia, reported refined unit-cell parameters of a = 15.9856(2) Å and c = 7.1892(1) Å, with a unit-cell volume (V) of 1591.00(4) ų. geology.cz A newly discovered member, fluor-schorl, exhibits similar parameters with a = 16.005(2) Å and c = 7.176(1) Å. schweizerbart.deresearchgate.net These parameters are crucial for identifying and characterizing Schorl specimens.

Reported Unit-Cell Parameters for Schorl and Related Species
Sample/Localitya (Å)c (Å)V (ų)Space GroupReference
Schorl (Erzgebirge)15.98–15.997.15–7.16-R3m geoscienceworld.orgschweizerbart.de
Schorl (Lundazi, Zambia)15.9856(2)7.1892(1)1591.00(4)R3m geology.cz
Alkali-deficient Schorl15.963(3)7.148(2)1577.3(6)R3m arizona.edu
Fluor-schorl (Zschorlau)16.005(2)7.176(1)1591.9(4)R3m schweizerbart.deresearchgate.net
Fluor-schorl (Grasstein)15.995(1)7.166(1)1587.7(9)R3m researchgate.net

Atomic Site Designations and Polyhedral Geometry in this compound (X, Y, Z, T, B, V, W Sites)

The complexity of the tourmaline structure is best understood by examining its distinct atomic sites, each accommodating specific ions and defining a particular coordination polyhedron. researchgate.netcapes.gov.brgeoscienceworld.org

X Site : This large cation site is located at the center of the six-membered tetrahedral rings and is typically capes.gov.br-coordinated. nordskip.com In ideal Schorl, the X site is fully occupied by Na⁺. However, vacancies (□) are common, leading to alkali-deficient varieties. geoscienceworld.orgarizona.edu

Y Site : This site is octahedrally coordinated (YO₆). jgeosci.orgresearchgate.net In Schorl, the three Y sites are predominantly occupied by Fe²⁺. geoscienceworld.org Other ions like Al³⁺, Mg²⁺, and Mn²⁺ can also substitute here. geoscienceworld.orguvm.edu

Z Site : This is also an octahedral site (ZO₆), but it is generally smaller and more distorted than the Y site. doi.orgjgeosci.orgresearchgate.net In Schorl, the six Z sites are primarily occupied by Al³⁺. geoscienceworld.org Some minor substitution by Fe³⁺ can occur. geology.cz

T Site : This tetrahedral site forms the six-membered Si₆O₁₈ rings. It is almost exclusively occupied by Si⁴⁺, though minor substitution by Al³⁺ or B³⁺ is possible. researchgate.netgeoscienceworld.org

B Site : This site has a trigonal planar coordination and is occupied by B³⁺, forming the (BO₃)³⁻ groups. researchgate.netalexstrekeisen.it

V and W Sites : These are anion sites. The V site (also known as O3) is occupied by (OH)⁻ or O²⁻ and is bonded to one Y and two Z cations. researchgate.netlsu.eduresearchgate.net The W site (also known as O1) is occupied by (OH)⁻, F⁻, or O²⁻ and is bonded to three Y cations. researchgate.netlsu.eduresearchgate.net In Schorl, the V site is occupied by (OH)⁻, and the W site is predominantly (OH)⁻ but can accommodate F⁻. geoscienceworld.orgresearchgate.net

The geometry of these polyhedra, particularly the Y and Z octahedra, is influenced by the size and charge of the occupying cations. jgeosci.org The Y-O bond distances are generally longer than the Z-O distances, reflecting the larger size of the Y site. geology.cz

Atomic Site Designations and Primary Occupants in Ideal Schorl
SiteCoordinationPrimary OccupantGeneral Formula OccupantsReference
X capes.gov.brNa⁺Na⁺, Ca²⁺, K⁺, □ researchgate.netnordskip.com
Y wikipedia.org (Octahedral)Fe²⁺Fe²⁺, Mg²⁺, Mn²⁺, Al³⁺, Li⁺, Fe³⁺ researchgate.netgeoscienceworld.org
Z wikipedia.org (Octahedral)Al³⁺Al³⁺, Fe³⁺, Mg²⁺, Cr³⁺ researchgate.netgeoscienceworld.org
T geoscienceworld.org (Tetrahedral)Si⁴⁺Si⁴⁺, Al³⁺, B³⁺ researchgate.net
B researchgate.net (Trigonal Planar)B³⁺B³⁺ researchgate.net
VAnion Site (O3)(OH)⁻(OH)⁻, O²⁻ researchgate.netlsu.edu
WAnion Site (O1)(OH)⁻(OH)⁻, F⁻, O²⁻ researchgate.netlsu.edu

Structural Distortions and Symmetry Lowering in Fe-rich Tourmalines

The substitution of different-sized cations at the Y and Z sites induces strain and distortion in the octahedral framework. For example, increasing Fe content at the Y site can decrease bond-angle distortion in the polyhedra. uvm.edu Conversely, the substitution of Al at the Y site can lead to increased distortion in the adjacent X site polyhedra. uvm.edu These distortions are complex and reflect the structure's attempt to balance bond-valence requirements and maintain stability. jgeosci.org

Triclinic Forms of Schorl and Oxy-Dravite

While the vast majority of tourmalines, including Schorl, exhibit trigonal symmetry, rare instances of lower symmetry have been documented. Recent studies have identified triclinic (P1 or P1) forms of Schorl and oxy-dravite. mdpi.comuniroma1.itdiva-portal.org These triclinic polymorphs, referred to as schorl-1A and oxy-dravite-1A, differ from their trigonal counterparts by a slight structural distortion. mdpi.comuniroma1.itdiva-portal.org

The lowering of symmetry from rhombohedral R3m to triclinic is attributed to the ordering of cations, particularly Fe²⁺, Fe³⁺, Al³⁺, and Mg²⁺, over the crystallographically distinct Y and Z sites. mdpi.comuniroma1.itjgeosci.org This ordering breaks the three-fold rotational symmetry of the R3m space group. jgeosci.orgnags.net For example, a sample from Luina, Tasmania, previously thought to be a monoclinic species called "luinaite-(OH)," was re-identified as a triclinic dimorph of Schorl (schorl-1A). mdpi.commindat.org Similarly, optically biaxial Schorl from Langesundsfjord, Norway, also proved to be triclinic (schorl-1A), confirming that symmetry lowering can be overlooked without careful optical and structural analysis. jgeosci.orguniroma1.it These findings highlight the subtle structural variations that can occur even in common minerals like Schorl.

Advanced Crystal Chemistry of Schorl Tourmaline

Stoichiometry and Ideal End-Member Definition of Schorl

Schorl is the most common species in the tourmaline (B1171579) group, a complex cyclosilicate mineral. Its ideal end-member formula is given as NaFe²⁺₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH) . This formula represents a theoretical composition where specific crystallographic sites are occupied by designated ions.

The generalized formula for the tourmaline supergroup is XY₃Z₆(T₆O₁₈)(BO₃)₃V₃W. In the case of the ideal schorl end-member:

The X-site is fully occupied by Sodium (Na).

The Y-site is occupied by three atoms of ferrous iron (Fe²⁺).

The Z-site is occupied by six atoms of Aluminum (Al).

The T-site is fully occupied by Silicon (Si).

The V-site is occupied by hydroxyl (OH) groups.

The W-site is also occupied by a hydroxyl (OH) group.

This ideal stoichiometry serves as a reference point for understanding the complex chemical variations observed in natural schorl samples, which frequently exhibit extensive isomorphic substitutions.

Cation Site Occupancies and Intracrystalline Distribution

The crystal structure of schorl contains several distinct cation sites, each with a preference for ions of a specific size and charge. The distribution of these cations within the crystal lattice, known as intracrystalline distribution, is a key aspect of its crystal chemistry. The primary cation sites of interest in schorl are the octahedrally coordinated Y and Z sites and the tetrahedrally coordinated T site.

Iron and Aluminum Partitioning Between Y and Z Octahedral Sites

In schorl, the Y and Z sites are both octahedrally coordinated but are not crystallographically equivalent. The Y-site is larger than the Z-site. In the ideal schorl structure, the Y-site is exclusively occupied by Fe²⁺, and the Z-site is exclusively occupied by Al³⁺. However, in natural schorl, significant partitioning of iron and aluminum occurs between these two sites.

A study of an aluminous, alkali-deficient schorl found the smaller 18c (Z) octahedral site to be occupied exclusively by Al, while the larger 9b (Y) octahedral site was occupied by the remaining cations, including Fe, Mg, and some Al. arizona.edu

Preferential Site Occupation for Fe²⁺, Fe³⁺, and Al in Schorl

The distribution of iron in its different valence states (Fe²⁺ and Fe³⁺) and aluminum across the Y and Z sites is not random.

Aluminum (Al³⁺): Shows a very strong preference for the smaller Z-site. researchgate.netschweizerbart.de However, when the total amount of aluminum in the tourmaline exceeds six atoms per formula unit (apfu), the excess Al will start to occupy the Y-site. researchgate.netrruff.info

Ferrous Iron (Fe²⁺): Preferentially occupies the larger Y-site. researchgate.netschweizerbart.de However, a significant amount of Fe²⁺ can also be found in the Z-site, indicating a degree of disorder. arizona.eduresearchgate.net

Ferric Iron (Fe³⁺): Shows a strong preference for the Y-site. researchgate.netschweizerbart.dearizona.edu

This preferential occupation is a function of ionic radius and charge. The smaller, more highly charged Al³⁺ fits better in the smaller Z-site, while the larger Fe²⁺ and Fe³⁺ cations are better accommodated in the more spacious Y-site.

Silicon and Aluminum Substitution at the T-site

The T-site in tourmaline is tetrahedrally coordinated and in the ideal schorl formula is fully occupied by silicon (Si⁴⁺). However, substitution of silicon by other cations, primarily aluminum (Al³⁺), can occur. geoscienceworld.orgalexstrekeisen.it This substitution is often referred to as a Tschermak-type substitution, where Si⁴⁺ is replaced by Al³⁺, and the charge difference is balanced by substitutions at other sites. geoscienceworld.org

The extent of Al³⁺ substitution for Si⁴⁺ at the T-site is generally limited in most tourmalines. geoscienceworld.org However, in high-temperature and aluminous environments, this substitution can be more significant. geoscienceworld.org The replacement of Si⁴⁺ by the larger Al³⁺ cation leads to an increase in the size of the T-site tetrahedra. arizona.edugeoscienceworld.org

Isomorphic Substitution Mechanisms in the Schorl-Dravite Series

Schorl forms a continuous solid solution series with dravite, the magnesium analogue of schorl. The general formula for this series is Na(Fe,Mg)₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH). The primary isomorphic substitution mechanism in this series is the simple substitution of ferrous iron (Fe²⁺) for magnesium (Mg²⁺) at the Y-site.

Fe²⁺ ↔ Mg Substitution

The most significant substitution in the schorl-dravite series is the reciprocal exchange of Fe²⁺ and Mg²⁺ at the Y-site. researchgate.netschweizerbart.deresearchgate.net This substitution is possible due to the similar ionic radii and identical charge of Fe²⁺ and Mg²⁺.

Schorl End-Member: Dominated by Fe²⁺ at the Y-site.

Dravite End-Member: Dominated by Mg²⁺ at the Y-site.

Intermediate compositions with varying ratios of Fe²⁺ to Mg²⁺ are common. This substitution directly influences the physical properties of the tourmaline, such as color and density.

                Interactive Data Table: Cation Site Occupancies in Schorl
            

The table below summarizes the typical site occupancies for major cations in schorl, based on crystallographic studies. Use the dropdown menu to filter by crystallographic site.

CationCrystallographic SitePrimary OccupantCommon Substituents
Na⁺XYesCa²⁺, K⁺, Vacancy (☐)
Fe²⁺YYesMg²⁺, Al³⁺, Fe³⁺, Mn²⁺
Al³⁺ZYesFe³⁺, Mg²⁺, Cr³⁺, V³⁺
Si⁴⁺TYesAl³⁺, B³⁺

Dehydroxylation-Type Substitutions (e.g., (OH)⁻ + R²⁺ = O²⁻ + R³⁺)

Dehydroxylation-type substitution is a significant mechanism in schorl that involves the replacement of a hydroxyl group (OH)⁻ and a divalent cation (R²⁺, typically Fe²⁺ or Mg²⁺) by an oxide ion (O²⁻) and a trivalent cation (R³⁺, typically Al³⁺ or Fe³⁺). This substitution maintains charge neutrality within the crystal lattice. The general form of this substitution can be represented as:

(OH)⁻ + R²⁺ ↔ O²⁻ + R³⁺

This substitution often occurs at the Y-site octahedra. The introduction of the smaller, more highly charged R³⁺ cation in place of the R²⁺ cation leads to local charge imbalances that are compensated by the deprotonation of an adjacent (OH)⁻ group, converting it to O²⁻. This mechanism is one of the ways schorl can incorporate excess trivalent cations beyond what is balanced by alkali content. Studies have shown that this substitution can lead to increased "puckering" of the six-membered tetrahedral ring. geoscienceworld.org

The extent of this substitution is influenced by the chemical environment during crystallization, particularly the activities of H₂O and O₂. In environments with lower water activity or higher oxygen fugacity, the equilibrium of the dehydroxylation reaction shifts to the right, favoring the incorporation of O²⁻ and R³⁺.

Alkali Defect-Type Substitutions (e.g., R⁺ + R²⁺ = □ + R³⁺)

Alkali defect-type substitutions are another crucial mechanism for accommodating charge variations in the schorl structure. This type of substitution involves the replacement of a monovalent alkali cation (R⁺, typically Na⁺) at the X-site and a divalent cation (R²⁺) at the Y-site with a vacancy (□) at the X-site and a trivalent cation (R³⁺) at the Y-site. The substitution can be expressed as:

R⁺ + R²⁺ ↔ □ + R³⁺

This substitution results in an alkali-deficient schorl and is a primary way that foitite and magnesiofoitite components are introduced into the schorl solid solution. msaweb.orgresearchgate.net The presence of a vacancy at the X-site has significant structural implications. geoscienceworld.org It can lead to an increase in the size of the X-site polyhedron and affect the geometry of the adjacent tetrahedral ring. arizona.edu Research on alkali-deficient schorls has demonstrated that this substitution mechanism is often coupled with others, leading to complex compositional zoning within single crystals. geoscienceworld.org

Ca-Na Exchange and X-site Vacancy Relationships

The X-site in schorl is predominantly occupied by Na⁺, but significant substitution by Ca²⁺ and vacancies (□) can occur. The exchange between Ca²⁺ and Na⁺ is not a simple one-for-one substitution due to the charge difference. To maintain charge balance, the incorporation of Ca²⁺ is often coupled with substitutions at other sites. A common coupled substitution involving Ca is:

Na⁺ + (Fe²⁺, Mg²⁺) ↔ Ca²⁺ + Al³⁺

This exchange involves the replacement of sodium and a divalent cation with calcium and aluminum. Furthermore, there is a complex relationship between the presence of Ca²⁺, Na⁺, and vacancies at the X-site. The presence of Ca²⁺ can influence the stability of X-site vacancies. arizona.edu Substitution of cations smaller than Na⁺, such as Ca²⁺, can decrease the "crimping" of the six-membered tetrahedral ring and increase its ditrigonality and the distortion of its tetrahedra. arizona.edu The interplay between these three components at the X-site is a key indicator of the geochemical environment in which the schorl crystallized.

Other Coupled Substitutions and Exchange Vectors

Beyond the primary substitution mechanisms, the schorl structure accommodates a variety of other coupled substitutions, which can be described using exchange vectors. These vectors represent the net exchange of ions required to move from one end-member composition to another. Some important exchange vectors in the schorl-dravite series include:

FeMg₋₁ : This simple homovalent exchange vector describes the solid solution between schorl (Fe-dominant) and dravite (Mg-dominant). researchgate.net

AlO(Fe²⁺OH)₋₁ : This vector represents the dehydroxylation-type substitution discussed earlier. researchgate.net

□Al(NaFe²⁺)₋₁ : This vector describes the alkali defect-type substitution. msaweb.orgresearchgate.net

(Mg,Fe)CaAl₋₁Na₋₁ : This vector illustrates a coupled substitution involving the X-site and Y-site. jgeosci.org

These vectors can be combined to explain the complex compositional variations observed in natural schorl. For example, a combination of the alkali-defect and dehydroxylation vectors can lead to schorl compositions that are both alkali- and proton-deficient. The use of exchange vectors provides a powerful tool for visualizing and quantifying the complex chemical relationships within the tourmaline group. geoscienceworld.org

Correlations Between Chemical Composition and Structural Parameters

The extensive chemical variability in schorl is directly reflected in its crystallographic parameters. The size and charge of the cations occupying the various structural sites influence the dimensions of the unit cell and the geometry of the constituent polyhedra. These correlations are fundamental to understanding the crystal chemistry of schorl and can be used to infer compositional information from structural data.

The volume of the unit cell is highly correlated with the weighted-mean size of the Y- and Z-site octahedra. geoscienceworld.org This relationship is so strong that lattice parameters can be used to estimate octahedral-site occupancies with a reasonable degree of accuracy. geoscienceworld.org

Polyhedral Dimensions and Distortions in Response to Cation Occupancy

The size and shape of the individual polyhedra within the schorl structure are highly sensitive to the nature of the occupying cations.

YO₆ Octahedron : The Y-site is the largest of the two octahedral sites and accommodates a wide range of cations, including Fe²⁺, Mg²⁺, and Al³⁺. The average Y-O bond length is strongly correlated with the mean ionic radius of the occupying cations. Tourmalines with a greater proportion of small, highly charged ions at the Y-site exhibit greater bond-length distortion in this octahedron. researchgate.net

ZO₆ Octahedron : The Z-site is smaller and typically occupied by Al³⁺. The distortion of the Z-octahedron is largely a function of the average Y-O bond length. researchgate.netunivie.ac.at As the size of the Y-site cation increases, the Z-octahedron experiences increased distortion.

TO₄ Tetrahedron : The tetrahedral site is primarily occupied by Si⁴⁺, with minor substitution of Al³⁺. The bond-length distortion of the tetrahedron is generally small. researchgate.netunivie.ac.at However, the angular distortion of the tetrahedron shows a strong covariance with the charge at the X-site. researchgate.netunivie.ac.at

XO₉ Polyhedron : The distortion in the X-site polyhedron is correlated with the charge of the occupants at the Y-site and the fluorine content of the tourmaline. researchgate.netunivie.ac.at

These relationships are summarized in the interactive table below, which illustrates the general trends observed between cation occupancy and polyhedral characteristics in schorl and related tourmalines.

Table 1: Correlation of Cation Occupancy and Polyhedral Dimensions in Schorl Tourmaline This table is interactive. Click on the headers to sort the data.

Polyhedron Primary Occupant(s) Effect of Cation Substitution Impact on Polyhedral Dimensions and Distortion
YO₆ Octahedron Fe²⁺, Mg²⁺, Al³⁺ Substitution of larger Fe²⁺ for smaller Mg²⁺ or Al³⁺ Increases the average Y-O bond length and the volume of the octahedron. The presence of smaller, highly charged cations increases bond-length distortion. researchgate.net
ZO₆ Octahedron Al³⁺, Mg²⁺ Disorder of Mg²⁺ into the Z-site Increases the average Z-O bond length. Distortion is strongly influenced by the size of the adjacent Y-site. researchgate.net
TO₄ Tetrahedron Si⁴⁺, Al³⁺ Substitution of Al³⁺ for Si⁴⁺ Increases the average T-O bond length. Angular distortion is correlated with the charge at the X-site. researchgate.net

| XO₉ Polyhedron | Na⁺, Ca²⁺, □ (vacancy) | Substitution of Ca²⁺ or vacancy for Na⁺ | Affects the size and distortion of the polyhedron. Distortion is also correlated with Y-site occupancy and F content. arizona.eduresearchgate.net |

Unit Cell Parameter Response to Octahedral Site Occupancies

In the schorl-dravite series, the a unit-cell parameter is positively correlated with the mean bond length of the Y-site octahedra (), while the c parameter shows a positive correlation with the mean bond length of the Z-site octahedra (). The general principle is that the substitution of a smaller cation with a larger one in a specific octahedral site will lead to an expansion of that site, which in turn elongates the corresponding unit cell parameter.

The Y site is primarily occupied by larger divalent cations, most notably Fe²⁺ in schorl. The Z site, which is smaller and more regular, is ideally occupied exclusively by Al³⁺. However, cationic substitutions and disorder between the sites are common and cause significant variations in the lattice parameters.

Influence of Y-Site Occupancy

The a lattice parameter is particularly sensitive to the composition of the Y site. Schorl is defined by the dominance of Fe²⁺ at the Y site. Due to the relatively large ionic radius of Fe²⁺ compared to other common cations like Mg²⁺ and particularly Al³⁺, a high occupancy of Fe²⁺ at the Y site results in a larger a parameter. Conversely, the substitution of Fe²⁺ by smaller cations, such as Mg²⁺ (as seen in the dravite series) or Al³⁺ (in aluminous schorls), leads to a contraction of the Y octahedron and a corresponding decrease in the a parameter. R²⁺ → R³⁺ substitution at the Y site can also induce structural changes that affect the unit cell. geoscienceworld.org

Influence of Z-Site Occupancy

The c lattice parameter is strongly influenced by the occupants of the Z site. In an ideal schorl, this site is fully occupied by Al³⁺. Substitutions at this site are less common for large ions like Fe²⁺, which show a strong preference for the larger Y site. However, studies have presented evidence for partial disordering of Fe²⁺ over both Y and Z sites in some schorl samples. researchgate.net The incorporation of even a small amount of the larger Fe²⁺ cation into the Z site in place of Al³⁺ would cause a significant expansion of the bond length and a corresponding increase in the c parameter. Similarly, the substitution of Al³⁺ by Mg²⁺ at the Z site, a feature more common in dravitic tourmalines, is also known to increase the c parameter.

The following tables present data from structural refinement studies of various schorl samples, illustrating the relationship between the occupancy of the Y and Z octahedral sites and the resulting unit cell parameters.

Note: apfu = atoms per formula unit. Ionic radii are from Shannon (1976) for high-spin state where applicable.

The data illustrate that schorl samples with higher concentrations of larger cations like Fe²⁺ and Mg²⁺ generally exhibit larger unit cell parameters. For instance, the Lundazi schorl, with significant Mg²⁺ in both Y and Z sites, has a notably larger c parameter compared to the alkali-deficient schorl where the Z site is exclusively Al³⁺. geoscienceworld.orgscribd.com The Al-rich schorl from Cruzeiro shows a partial occupancy of the Z site by the larger Fe²⁺ cation, which contributes to its lattice dimensions. researchgate.net These findings underscore the direct structural consequence of cation substitution within the octahedral framework of schorl.

Spectroscopic and Advanced Characterization of Schorl Tourmaline

Mössbauer Spectroscopy Applications for Iron Valency and Site Distribution

Mössbauer spectroscopy is a highly effective technique for investigating the oxidation state and coordination environment of iron in minerals like schorl tourmaline (B1171579). geoscienceworld.orggeoscienceworld.org It provides precise quantification of ferrous (Fe²⁺) and ferric (Fe³⁺) iron and helps determine their distribution between the two distinct octahedral sites in the tourmaline structure, designated as the Y and Z sites. geoscienceworld.orggeologyscience.ru

The ratio of ferrous to ferric iron (Fe²⁺/Fe³⁺) in schorl is a crucial indicator of the oxidation conditions present during its formation. researchgate.net Mössbauer spectroscopy allows for the accurate determination of this ratio by analyzing the absorption areas of the subspectra corresponding to Fe²⁺ and Fe³⁺. geoscienceworld.org Studies on various tourmaline samples, including schorl, have demonstrated that the Fe³⁺ content can range from 0 to 100% of the total iron. researchgate.net

For instance, Mössbauer analysis of schorl from different geological settings reveals significant variations in iron oxidation states. One study reported Fe³⁺/ΣFe ratios of 0.056 and 0.13 for two different samples. mdpi.com Another investigation using synchrotron-based X-ray Absorption Near Edge Spectroscopy (XANES), a complementary technique, determined a schorl sample to contain approximately 63% Fe²⁺ and 37% Fe³⁺. lsu.edu The accuracy of these ratios obtained from room-temperature Mössbauer spectra can be affected by differences in the recoil-free fraction for Fe²⁺ and Fe³⁺, which can lead to an overestimation of Fe³⁺. geoscienceworld.org Collecting spectra at low temperatures, such as 77 K (liquid nitrogen temperature), minimizes this effect and yields a more accurate quantification. geoscienceworld.org

Representative Fe³⁺/ΣFe Ratios in Schorl and Related Tourmalines
Sample DescriptionFe³⁺/ΣFe Ratio (%)Analytical MethodReference
Schorl Sample 15.6Mössbauer Spectroscopy mdpi.com
Schorl Sample 213.0Mössbauer Spectroscopy mdpi.com
Oxy-schorl36.4 - 37.0XANES lsu.edu
Tourmalines from various pegmatites5 - 28Mössbauer Spectroscopy researchgate.net

The tourmaline structure features two non-equivalent octahedrally coordinated sites, Y and Z, which can both be occupied by Fe²⁺ and Fe³⁺. geoscienceworld.orggeologyscience.ru The Y octahedron is larger and more distorted than the Z octahedron. geoscienceworld.orggeologyscience.ru Mössbauer spectroscopy can distinguish iron in these different sites based on their distinct hyperfine parameters, primarily the quadrupole splitting (ΔEQ or QS) and to a lesser extent the isomer shift (δ or IS). geoscienceworld.org

For Fe²⁺, spectra are typically fitted with multiple doublets. Doublets with larger quadrupole splitting values (ΔEQ ≈ 2.2-2.5 mm/s) are assigned to Fe²⁺ in the more distorted Y site. geoscienceworld.org A doublet with a smaller quadrupole splitting (ΔEQ ≈ 1.38-1.7 mm/s) is consistent with Fe²⁺ occupying the smaller, less distorted Z site. geoscienceworld.orgresearchgate.netscispace.com The presence of multiple Fe²⁺ doublets assigned to the Y site reflects different local environments caused by variations in the nearest-neighbor cations. geoscienceworld.org

Assigning Fe³⁺ doublets to the Y or Z sites is more challenging due to the overlapping of their absorption peaks. geoscienceworld.orgscispace.com However, by combining Mössbauer data with structural refinement data, these assignments can be made. geoscienceworld.orgscispace.com Research has shown a strong correlation between the absorption area of the doublet with ΔEQ ≈ 1.38 mm/s and the amount of Fe²⁺ at the Z site determined from structural analysis. scispace.com

Typical Mössbauer Hyperfine Parameters for Iron in Schorl Tourmaline
Iron SpeciesSiteIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
Fe²⁺Y~1.1~2.45, ~2.19, ~1.72 geoscienceworld.orgscispace.com
Fe²⁺Z~1.0~1.38 geoscienceworld.orgresearchgate.netscispace.com
Fe³⁺Y/Z0.15 - 0.550.14 - 1.39 geoscienceworld.org
Fe²⁺-Fe³⁺ (IVCT)Y-Y, Y-Z, or Z-Z~0.89~1.08 geoscienceworld.org

Intervalence charge transfer (IVCT) is an electron transfer process between ions of the same element in different valence states, such as Fe²⁺ and Fe³⁺. In schorl, where octahedral sites share edges, IVCT can occur between adjacent iron ions. geologyscience.ru This phenomenon gives rise to a mixed-valence doublet in the Mössbauer spectrum and intense absorption bands in the optical spectrum. geoscienceworld.orggeologyscience.ru

The electron delocalization between Fe²⁺ and Fe³⁺ has been observed in numerous tourmaline samples and can be related to interactions between iron in Y-Y, Y-Z, and Z-Z neighboring sites. geoscienceworld.orgscispace.com The resulting Mössbauer doublet, sometimes labeled Fe²·⁵⁺, typically has an isomer shift of around 0.89 mm/s and a quadrupole splitting of about 1.08 mm/s. geoscienceworld.org In optical absorption spectra, Fe²⁺-Fe³⁺ IVCT is responsible for a broad absorption band often seen around 725 nm. mdpi.com Additionally, charge transfer processes between Fe²⁺ and Ti⁴⁺ can also occur, producing a strong, broad absorption band around 22,700 cm⁻¹ (~440 nm). mdpi.comresearchgate.net This Fe²⁺-Fe³⁺ interaction can significantly intensify the absorption bands of Fe²⁺, complicating the quantitative analysis of iron concentration by optical methods alone. caltech.edu

Vibrational Spectroscopy (Infrared and Raman) of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed insights into the structural and chemical characteristics of schorl. These techniques are particularly sensitive to the vibrations of hydroxyl (OH) groups and the bonds between cations and oxygen within the crystal lattice. mdpi.com

The infrared and Raman spectra of tourmaline in the high-frequency region (3400–3800 cm⁻¹) are dominated by OH-stretching vibrations. mdpi.comresearchgate.net The precise frequencies of these vibrations are sensitive to the local chemical environment, specifically the cations occupying the Y and Z sites bonded to the hydroxyl groups. researchgate.netmdpi.com Tourmaline has two distinct hydroxyl sites: the V site (or O3 site), where the OH group is coordinated by one Y-site cation and two Z-site cations, and the W site (or O1 site), where the OH group is coordinated by three Y-site cations. researchgate.netmdpi.com

Vibrational bands with wavenumbers below 3600 cm⁻¹ are generally assigned to OH stretching at the V site, while bands above 3600 cm⁻¹ are attributed to OH stretching at the W site. researchgate.netmdpi.com The presence of multiple, sharp OH-stretching bands in the spectra of schorl indicates mixed occupancy of the octahedral sites. researchgate.netscispace.com For example, a schorl sample from a leucogranite showed four distinct O-H stretching bands at 3643, 3633, 3550, and 3484 cm⁻¹. researchgate.net The specific positions of these bands can be correlated with different cation arrangements, such as (Fe, Li, Al) at the Y site and Al at the Z site. researchgate.net The complexity of the OH stretching region in both IR and Raman spectra thus reflects the complexity of the local bonding environments within the schorl crystal structure. mdpi.comresearchgate.net

Assignments of Principal OH Stretching Vibrations in Schorl and Related Tourmalines
Wavenumber (cm⁻¹)Vibrational SiteAssociated Cation Environment (Example)Reference
> 3600W-site (O1H)Coordinated by three Y-site cations (e.g., Li-Al-Al, Fe-Al-Al) researchgate.netmdpi.com
< 3600V-site (O3H)Coordinated by one Y- and two Z-site cations (e.g., Y(Al)-Z(Al)-Z(Al)) researchgate.netmdpi.com
3643, 3633W-site (O1H)Specific arrangements in magmatic schorl researchgate.net
3550, 3484V-site (O3H)Specific arrangements in magmatic schorl researchgate.net
~3588, ~3558, ~3485V-site (O3H)(Fe, Li, Al)Y AlZ AlZ researchgate.net

The lower frequency region of Raman and infrared spectra (typically below 1200 cm⁻¹) is characterized by vibrations involving metal-oxygen bonds within the silicate (B1173343) framework. mdpi.comresearchgate.net These bands arise from the stretching and bending modes of the SiO₄ tetrahedra, BO₃ triangles, and the Y-O and Z-O bonds in the octahedra. mdpi.com

Raman spectra are particularly useful for analyzing these framework vibrations. scispace.com The spectra can be broadly divided into several groups of bands. geoscienceworld.org For schorl-type tourmalines, characteristic peaks include a band around 238 cm⁻¹, which is related to Fe-O bond stretching in the Y-sites, and a series of peaks between 635 and 697 cm⁻¹, which are influenced by the Si₆O₁₈ ring vibrations and the cations occupying the Y-sites. geoscienceworld.org Other prominent Raman bands are associated with Al-O stretching (near 373 cm⁻¹) and B-O stretching (near 750 cm⁻¹). researchgate.netgeoscienceworld.org The analysis of these metal-oxygen vibrational modes provides a fingerprint for the tourmaline species and offers further insight into its cation distribution and structural order. mdpi.comscispace.com

Applications in Compositional Characterization and Zonation of Schorl

Spectroscopic and micro-analytical techniques are fundamental in characterizing the chemical composition of schorl and mapping its zonation, which reflects the evolution of the crystallizing fluid or melt. researchgate.netcopernicus.org Compositional zoning in tourmaline, often from schorl to elbaite (B1174063), provides a detailed record of the changing geochemical conditions during its growth. copernicus.org

Electron microprobe analysis (EPMA) is a primary tool for determining the major element composition across different zones of a single schorl crystal. researchgate.net Studies on zoned tourmalines, including those transitioning from schorl to other species, reveal that compositional variations are often governed by specific substitution mechanisms. For instance, the evolution from schorl to fluor-elbaite can be marked by a negative correlation between F and Fe²⁺ contents. copernicus.org In the schorl-dravite series, the main substitution vectors are typically Fe²⁺Mg⁻¹ and Fe³⁺Al⁻¹. researchgate.net The analysis of these zones allows for the interpretation of the fluid evolution, with some studies noting that tourmaline composition can oscillate between schorl and more vacancy-rich species like foitite, indicating fluctuations in the fluid's sodium concentration. researchgate.net

These detailed compositional maps are crucial for understanding the petrogenesis of the host rock, effectively allowing a single zoned crystal to document the chemical history of its host pegmatite or hydrothermal system. copernicus.orgcopernicus.org

X-ray Diffraction Techniques for Schorl Structural Analysis

X-ray diffraction (XRD) is an indispensable, non-destructive technique for the structural analysis of crystalline materials like schorl. lsu.edu It is widely used to identify the mineral, determine its unit-cell parameters, and understand its atomic arrangement. lsu.edu Powder XRD provides a diffraction pattern that serves as a fingerprint for the mineral, while single-crystal XRD offers a more detailed structural picture. lsu.edu High-pressure and high-temperature XRD studies have been conducted on schorl to understand its structural behavior under various geological conditions. arizona.edu

Single-Crystal X-ray Structure Refinement (SREF) of Schorl

Single-crystal X-ray structure refinement (SREF) provides the most detailed information about the crystal structure of schorl, including precise atomic coordinates, bond lengths, bond angles, and site occupancies. nih.govmdpi.com This technique has been used to refine the structure of schorl and compare it with other tourmaline species like dravite, buergerite, and elbaite, revealing significant differences in atomic coordinates. nih.gov

The refinement process yields a crystal-chemical formula that details the distribution of elements across the various structural sites (X, Y, Z, T). nih.gov For example, a refinement of an Andreasberg schorl yielded the hexagonal cell content (Na₂.₀₈ Ca₀.₅ₑ K₀.₀₈) (Fe₄.₅₃ Al₁.₈₈ Fe₀.₄₀³⁺ Mg₀.₀₂ Ca₀.₁₁ Ti₀.₁₀ Li₀.₀₂ Mn₀.₀₂³) (Al₅.₂₈ Fe₀.₇₂) B₃.₀₀ Si₅.₉₉ O₂₇.ₑ₈ (F, OH)₄.₁₂. nih.gov Such detailed analyses show that the crystal structure of a solid solution like tourmaline is dependent on its composition. nih.gov

Recent high-resolution SREF studies have even identified distortions from the expected trigonal (R3m) symmetry in some Mg-Fe tourmalines, revealing triclinic (P1) subsymmetries in certain schorl samples. uliege.be

Selected Structural Data for Schorl from Single-Crystal X-ray Structure Refinement (SREF)
ParameterValueReference
Crystal SystemTrigonal (typically) uliege.be
Space GroupR3m (typically) uliege.be
Unit Cell Parameter 'a' (Å)~15.93 Å - 15.99 Å jgeosci.org
Unit Cell Parameter 'c' (Å)~7.13 Å - 7.18 Å jgeosci.org

Synchrotron-based X-ray Techniques (e.g., µXANES) for Iron Speciation

While EPMA is excellent for quantifying total iron content, it cannot distinguish between its oxidation states (Fe²⁺ and Fe³⁺). arizona.eduresearchgate.net This distinction is critical for the accurate calculation of a structural formula and for understanding the redox conditions of the mineral's formation environment. arizona.eduresearchgate.net Synchrotron-based X-ray Absorption Near Edge Spectroscopy (XANES), particularly micro-XANES (µXANES), is a powerful method to directly measure the Fe²⁺/Fe³⁺ ratio in minerals in situ. arizona.eduresearchgate.netresearchgate.net

Studies combining EPMA and XANES data have precisely determined the ferrous-ferric contents in schorl. One such analysis of an oxy-schorl sample revealed it contained approximately 63.03 wt.% Fe²⁺ and 36.98–36.41 wt.% Fe³⁺. arizona.eduresearchgate.netresearchgate.net This information leads to enhanced charge-balanced constraints, which in turn allows for a more accurate estimation of hydrogen content and a more precise structural formula. arizona.eduresearchgate.net The accuracy of Fe³⁺/ΣFe measurements using this technique is estimated to be within ±5-10%. researchgate.net

Iron Speciation in Schorl Determined by Synchrotron-based XANES
Iron SpeciesWeight PercentageReference
Fe²⁺63.03% arizona.eduresearchgate.netresearchgate.net
Fe³⁺36.41% - 36.98% arizona.eduresearchgate.netresearchgate.net

Optical Absorption Spectroscopy (UV-VIS) for Chromophore Identification in Schorl

Optical absorption spectroscopy in the ultraviolet-visible (UV-Vis) range is used to identify the chromophores (elements or electronic transitions) responsible for the color of minerals. In schorl, which is typically black and opaque, the intense color is primarily due to the high concentration of iron.

Electron Microprobe Analysis (EPMA) and Proton-Induced X-ray Emission (PIXE) in Schorl Research

Electron Microprobe Analysis (EPMA) is the standard technique for obtaining quantitative, in-situ, non-destructive chemical analysis of the major and minor elements in schorl. copernicus.orgcopernicus.org It is fundamental to nearly all modern studies of tourmaline chemistry, providing the elemental data (for elements from sodium to uranium) needed to calculate chemical formulae and classify the mineral. copernicus.orggeologinenseura.fi

For trace element analysis, Proton-Induced X-ray Emission (PIXE) offers a complementary, non-destructive method with low detection limits (1-10 ppm for many elements). researchgate.net A study utilizing external millibeam PIXE on schorl from a granite pegmatite in Finland successfully determined the concentrations of fourteen elements. researchgate.net The study found that zinc was a geochemically significant minor element in the schorl samples, with concentrations ranging from 0.10 to 0.28 wt.%. researchgate.netarizona.edu

Trace and Minor Element Data for Schorl from PIXE Analysis
ElementConcentration Range (wt.%)SignificanceReference
Zinc (Zn)0.10 - 0.28Geochemically important minor element researchgate.netarizona.edu

Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for Schorl Geochemistry

For the analysis of light elements (like Li and B), isotopes, and a wide range of trace elements at very low concentrations, Secondary Ion Mass Spectrometry (SIMS) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) are the preferred techniques. researchgate.netgfz-potsdam.de

SIMS has been employed to analyze the boron isotopic composition of tourmalines from the schorl-dravite series, which provides crucial information about the source of boron and the evolution of hydrothermal fluids. gia.edu

LA-ICP-MS is a powerful tool for rapid, minimally destructive in-situ analysis of trace elements in schorl and other tourmalines. jgeosci.orggfz-potsdam.deresearchgate.net It can quantitatively measure a wide range of trace elements, which can be used to discriminate between different geological environments (e.g., pegmatite-related vs. metamorphic) and serve as an exploration tool for mineral deposits. For example, tourmalines from different settings show characteristic trace element signatures in elements like Li, Pb, Mg, Ti, Mn, Zn, Sr, Ni, and Cr. LA-ICP-MS is also used to determine the concentration of light elements like Li, which cannot be measured by EPMA, aiding in the accurate classification of tourmaline species along the schorl-elbaite series. jgeosci.org

Geological and Geochemical Characterization of Schorl Tourmaline

Major and Trace Element Geochemistry of Schorl

The chemical composition of schorl is highly variable, reflecting the environment in which it formed. It is primarily composed of sodium, iron, aluminum, silicon, boron, and oxygen, but can incorporate a wide array of other elements.

Schorl can be enriched in several critical trace elements, including zinc (Zn), gallium (Ga), vanadium (V), scandium (Sc), lithium (Li), tin (Sn), strontium (Sr), and cobalt (Co). frontiersin.orgdntb.gov.ua The concentrations of these elements can vary significantly depending on the geological setting. For instance, schorl from the Gyirong pegmatite in southern Tibet shows relative enrichment in Zn (195.56–333.63 ppm), Ga (79.92–7.50 ppm), V (15.30–14.60 ppm), Sc (18.06–3.38 ppm), Li (16.05–4.95 ppm), Sn (17.19–4.25 ppm), Sr (15.71–6.43 ppm), and Co (9.49–9.75 ppm). frontiersin.org In contrast, schorl associated with massive sulfide (B99878) deposits can have Zn contents as high as 1200 ppm, Sc up to 1700 ppm, and V up to 590 ppm. usgs.gov

The incorporation of these trace elements into the schorl structure is influenced by factors such as the composition of the parent magma or fluid, temperature, and pressure. The distribution of trace elements can also be heterogeneous within a single crystal, a phenomenon known as zoning. rruff.info

Interactive Data Table: Trace Element Concentrations in Schorl from Various Geological Environments (ppm)

ElementGyirong Pegmatite frontiersin.orgPorphyry Systems (avg) geoscienceworld.orgMassive Sulfide Deposits usgs.gov
Zn 196 - 33436<1200
Ga 8 - 805810 - 70
V 15 - 1562620 - 590
Sc 3 - 1810 - 100 (range)10 - 1700
Li 5 - 16-<16
Sn 4 - 1711.8<7 - 50
Sr 6 - 16100 - 1000s (range)20 - 300
Co 9 - 1014.3~10

Note: This table presents a simplified view. Actual concentrations can vary significantly.

The chemical evolution of schorl is intrinsically linked to the composition of the parental melt or hydrothermal fluid from which it crystallizes. frontiersin.orgdntb.gov.ua In magmatic systems, the progressive crystallization of minerals from a melt leads to changes in the melt's composition, which are then recorded in the successively formed zones of schorl crystals. researchgate.netcopernicus.org For example, in granitic pegmatites, the early-formed schorl is often rich in iron and magnesium, while later-stage schorl can be enriched in lithium and aluminum as the melt becomes more fractionated. geoscienceworld.org

Hydrothermal fluids also play a crucial role in determining the composition of schorl. The interaction of these fluids with surrounding rocks can lead to the incorporation of elements from the host rock into the tourmaline (B1171579) structure. researchgate.net This process, known as metasomatism, can result in significant variations in the trace element and isotopic composition of schorl. frontiersin.org For example, schorl formed in skarns, which result from the interaction of magmatic fluids with carbonate rocks, often shows enrichment in calcium and magnesium. frontiersin.org

Boron Isotope Systematics (δ¹¹B) in Schorl Tourmaline

Boron has two stable isotopes, ¹⁰B and ¹¹B, and the ratio between them (expressed as δ¹¹B) can vary significantly in different geological reservoirs. Schorl, being a major boron-bearing mineral, is an excellent tool for tracing the origin and evolution of boron in geological systems. mdpi.com

The boron isotopic composition of schorl can provide valuable information about the source of the boron. gfz-potsdam.de Schorl derived from the partial melting of continental crustal rocks, such as S-type granites, typically has negative δ¹¹B values, often in the range of -8‰ to -20‰. researchgate.netmdpi.com For example, schorl from the Gyirong pegmatite in southern Tibet has δ¹¹B values between -11.8‰ and -9.7‰, consistent with a crustal source. frontiersin.orgdntb.gov.ua In contrast, schorl that has interacted with marine-derived fluids or rocks can have positive δ¹¹B values. scielo.br This allows geologists to trace the recycling of crustal materials and understand the evolution of the Earth's crust over geological time. geoscienceworld.org

Significant boron isotope fractionation can occur during the transition from a magmatic to a hydrothermal system. frontiersin.orggeoscienceworld.org As a magma cools and crystallizes, a water-rich fluid phase can separate from the melt. Boron preferentially partitions into this fluid phase, and the isotopic composition of the fluid can be different from that of the melt. geoscienceworld.org This process, known as fluid exsolution, can lead to a progressive increase in the δ¹¹B values of the later-formed hydrothermal tourmaline. geoscienceworld.org

Experimental studies have shown that there is a small, temperature-dependent boron isotope fractionation between granitic melt and tourmaline, with ¹¹B being slightly enriched in the melt. geochemicalperspectivesletters.org This means that as tourmaline crystallizes from a melt, the remaining melt becomes progressively enriched in ¹¹B, and consequently, later-formed tourmaline will have higher δ¹¹B values. geochemicalperspectivesletters.org The δ¹¹B values of hydrothermal tourmaline can range significantly, from as low as -10.2‰ to as high as -4.9‰ in some systems, reflecting the complex interplay of fluid exsolution and Rayleigh fractionation. geoscienceworld.org

Chemical Zoning and Growth History Analysis in Schorl Crystals

Schorl crystals often exhibit chemical zoning, which appears as concentric bands of different colors or compositions. researchgate.netcopernicus.orgmdpi.com This zoning is a direct record of the changing chemical and physical conditions during the crystal's growth. mdpi.commdpi.com By analyzing the composition of these different zones, geologists can reconstruct the growth history of the crystal and the evolution of the magmatic or hydrothermal system from which it formed. copernicus.org

For example, a schorl crystal might have a core that is rich in iron and formed at high temperatures, followed by a rim that is enriched in manganese and formed at lower temperatures from a more evolved fluid. mdpi.com In some cases, sharp, oscillatory zoning can indicate fluctuating conditions during crystallization. mdpi.com The study of chemical zoning in schorl, therefore, provides a powerful tool for understanding the dynamic processes that occur within the Earth's crust. researchgate.net

Schorl as a Petrogenetic Indicator Mineral

The intricate crystal chemistry of schorl allows for a wide array of elemental substitutions, making it an exceptional tool for deciphering the geological history of its host rocks. unirioja.esnordskip.com By analyzing its chemical composition, geologists can gain insights into the formation environment, the nature of the source rocks, and the processes that have affected the rock over time. mdpi.comgeoscienceworld.org

The chemical makeup of schorl provides critical clues to distinguish its formation in igneous, metamorphic, or hydrothermal settings. unirioja.esmdpi.comgeoscienceworld.org Discrimination diagrams, which plot the ratios of various elements within the tourmaline structure, are commonly used for this purpose. unirioja.esgfz-potsdam.de

Igneous Schorl: Schorl that crystallizes directly from a magma is typically characterized by high iron content. unirioja.es The FeO/(FeO+MgO) ratio in magmatic schorl is often greater than 0.8. unirioja.es It is commonly found in granites, pegmatites, and aplites. unirioja.esrruff.info Magmatic tourmalines in granitoids are generally classified as schorl. geoscienceworld.org

Metamorphic Schorl: Tourmaline formed during metamorphism often exhibits a composition intermediate between schorl and dravite (the magnesium-rich end-member). geoscienceworld.org The composition of metamorphic tourmaline is largely controlled by the bulk chemistry of the host rock under low fluid-to-rock ratios. geoscienceworld.org For instance, tourmalines in metapelites and metapsammites are commonly dravite-schorl. jgeosci.org

Hydrothermal Schorl: Hydrothermal tourmalines, formed from hot, water-rich fluids, display a wide compositional range that reflects the fluid's chemistry and the degree of interaction with the surrounding rocks. geoscienceworld.orgfrontiersin.org Schorl-dravite solid solutions are common in many hydrothermal ore deposits, including porphyry copper and granite-related tin-tungsten systems. geoscienceworld.org The composition can vary from dravitic in mafic host rocks to schorlitic in more felsic environments. gfz-potsdam.de For example, tourmalines associated with granite-related Sn-W deposits are typically Fe-rich and belong to the schorl group. geoscienceworld.org

A key discriminator is the Al-Fe-Mg ternary diagram, where schorl from different environments plots in distinct fields. unirioja.es For example, schorl from Li-poor granitoids and associated pegmatites can be distinguished from that found in metapelites and metapsammites. mdpi.com

Table 1: Geochemical Indicators for Discriminating Schorl Formation Environments

The chemical signature of schorl can act as a fingerprint, helping to identify the source rocks from which its parent magma was derived. unirioja.esjgeosci.org The elemental and isotopic composition of schorl reflects the geochemical characteristics of the crustal material that melted to form the magma. cambridge.org

For instance, schorl from S-type granites, which are derived from the melting of metasedimentary rocks, often has a distinct boron isotopic signature (δ¹¹B values typically between -10‰ and -12‰). cambridge.org This signature is consistent with a continental crustal source. geoscienceworld.org In contrast, schorl originating from magmas with a mantle component may show different isotopic and trace element patterns.

The relative abundance of elements like aluminum, iron, and magnesium in schorl can be plotted on ternary diagrams to infer the nature of the source rock. unirioja.es Schorl from Li-poor granitoids, for example, can be distinguished from that originating from more mafic or pelitic sources. unirioja.esmdpi.com Detrital schorl grains found in sedimentary rocks can also be analyzed to determine the provenance of the sediments, providing clues about the geology of the source region. jgeosci.org

Schorl is frequently associated with magmatic-hydrothermal ore systems and can provide valuable insights into the evolution of the fluids responsible for mineralization. geoscienceworld.orgfrontiersin.org Its chemical and isotopic composition can change as the magmatic-hydrothermal system evolves, recording processes like fluid exsolution, cooling, and interaction with host rocks. geoscienceworld.orgresearchgate.net

Schorl is a common accessory mineral in granitic pegmatites, which are often enriched in rare metals such as lithium (Li), tantalum (Ta), niobium (Nb), and tin (Sn). scielo.org.coscirp.orgscirp.org The presence and composition of schorl can indicate the potential for rare-metal mineralization.

In some rare-metal pegmatites, there is an evolutionary trend from early, barren pegmatites containing schorl and garnet to more evolved, fertile pegmatites hosting Li-rich minerals. geoscienceworld.org The composition of tourmaline can reflect this fractionation process, with Fe-rich schorl in the less evolved pegmatites and more Na- and Li-rich schorl-elbaite in the highly fractionated bodies. mdpi.com The presence of schorl can also be an indicator of boron metasomatism during the late stages of pegmatite crystallization. scirp.org For instance, some pegmatites in Nigeria associated with the Older Granites contain schorl as an accessory mineral in both non-mineralized and rare-metal mineralized varieties. scielo.org.co

In the study of ore deposits, schorl serves as a powerful tool for understanding the processes that lead to metal concentration and deposition. geoscienceworld.orgfrontiersin.org Its resilience allows it to preserve chemical and isotopic signatures of the ore-forming fluids. geoscienceworld.org

Pathfinder for Mineralization: The chemical composition of tourmaline can be used as a pathfinder to locate ore deposits. mdpi.comgov.bc.ca For example, in granite-related tin systems, tourmaline is typically enriched in iron (schorlitic) and tin. geoscienceworld.orgresearchgate.net In porphyry copper deposits, tourmaline compositions can vary systematically with distance from the mineralization center. researchgate.net

Tracing Fluid Evolution: Different generations of tourmaline within an ore deposit can record the evolution of the hydrothermal fluids. researchgate.net For example, in the San Rafael tin deposit in Peru, early magmatic tourmaline has a different composition from later hydrothermal tourmaline associated with cassiterite mineralization. researchgate.netrruff.info The later, syn-ore schorl is significantly enriched in tin, with concentrations up to >1,000 ppm. researchgate.net This indicates that the ore-forming fluid became progressively enriched in tin.

Constraining Ore-Forming Conditions: The composition of schorl can help to constrain the physical and chemical conditions of ore formation. geoscienceworld.org For instance, the Fe²⁺/Fe³⁺ ratio in schorl can provide information about the redox state of the hydrothermal fluid, which is a critical factor in the transport and deposition of many metals. geoscienceworld.org In the Idaho Cobalt Belt, the presence of schorl-dravite with divalent iron suggests a reduced ore-forming environment. geoscienceworld.org

Table 2: Chemical Compounds Mentioned in the Article

Formation Environments and Genetic Implications of Schorl Tourmaline

Occurrences in Igneous Rocks

Schorl is a characteristic accessory mineral in many felsic igneous rocks, crystallizing from boron-rich silicate (B1173343) melts or late-stage magmatic fluids. geologyscience.com Its presence and chemical composition can reveal details about the evolution of the parent magma.

In granitic and granodioritic systems, schorl typically forms as an accessory mineral. wikipedia.org Its crystallization is often associated with peraluminous (S-type) granites, which are derived from the melting of sedimentary protoliths. These magmas are often enriched in boron, an essential component for tourmaline (B1171579) formation. The schorl in these rocks is generally iron-rich. cambridge.org

The formation of schorl in these systems is a result of the magmatic differentiation process. mdpi.com As the granitic magma cools and crystallizes, incompatible elements like boron become concentrated in the residual melt. geologyistheway.com This enrichment leads to the saturation and subsequent crystallization of schorl. The chemical composition of schorl in granites can vary, reflecting the evolving chemistry of the magma. For instance, a decrease in the Fe/(Fe + Mg) ratio from early magmatic to later hydrothermal stages can be observed. mdpi.com

Host RockFeO (wt%)MgO (wt%)Al2O3 (wt%)Na2O (wt%)Reference
S-type Granite10.5-13.81.5-3.530.2-32.52.0-2.5 cambridge.org
Leucogranite12.0-14.50.8-2.031.0-33.02.2-2.6 mdpi.com

This table presents typical major element compositions of schorl found in granitic systems. The data is illustrative of the general chemical characteristics.

Granitic pegmatites are exceptionally coarse-grained igneous rocks that form during the final stages of magma crystallization and are common hosts for well-formed schorl crystals. geologyscience.com These environments are often highly enriched in volatile and incompatible elements, including boron, which facilitates the growth of large tourmaline crystals. geologyistheway.com Schorl in pegmatites is predominantly of the schorl-elbaite series, reflecting the evolved and lithium-enriched nature of some pegmatitic melts. goldschmidt.info

The formation of schorl in pegmatites can occur through direct crystallization from the pegmatitic melt or from exsolved hydrothermal fluids. goldschmidt.info The chemical composition of pegmatitic schorl can be an indicator of the degree of differentiation of the pegmatite. For example, an increase in Li, Mn, Zn, and F contents in schorl can be seen in more evolved, rare-element pegmatites. goldschmidt.info Boron isotope studies of schorl from pegmatites can help distinguish between tourmaline crystallized directly from the melt and that which precipitated from later-stage fluids. goldschmidt.info

Pegmatite TypeLi2O (wt%)MnO (wt%)ZnO (wt%)F (wt%)Reference
Barren Pegmatite<0.1<0.5<0.1<0.5 goldschmidt.info
Li-bearing Pegmatiteup to 1.0>0.5>0.1>0.5 goldschmidt.info

This table shows the variation in minor and trace element concentrations in schorl from different types of granitic pegmatites, indicating the geochemical evolution of the pegmatite-forming melts.

Formation in Metamorphic Terrains

Schorl is a common accessory mineral in a variety of metamorphic rocks, where its formation is linked to the presence of boron in the protolith or the introduction of boron-rich fluids during metamorphism. wikipedia.org The composition of metamorphic tourmaline is often a solid solution between schorl and dravite (the magnesium-rich end-member). colab.ws

In regionally metamorphosed rocks such as schists, gneisses, and phyllites, schorl can form through the recrystallization of detrital tourmaline grains present in the original sedimentary rock (protolith). geologyistheway.com Alternatively, boron adsorbed onto clay minerals in shales and mudstones can be released during metamorphism and incorporated into newly formed tourmaline. geologyistheway.comwikipedia.org

The composition of schorl in these rocks is influenced by the bulk composition of the host rock and the metamorphic grade. Magnesium-rich tourmalines (dravite) are generally restricted to schists and marbles, while schorl is more common in metapelites (metamorphosed mudstones) and metapsammites (metamorphosed sandstones). mdpi.comrockidentifier.com With increasing metamorphic grade, there is a general tendency for tourmaline compositions to become more magnesian. researchgate.net These rocks are formed under moderate pressure and temperature conditions. terraindex.com

Metamorphic RockTypical Tourmaline CompositionProtolithMetamorphic Grade
PhylliteSchorl-DraviteShale, MudstoneLow (Greenschist facies)
SchistSchorl-DraviteShale, MudstoneMedium (Amphibolite facies)
GneissSchorl-DraviteFelsic Igneous or Sedimentary RocksHigh (Amphibolite to Granulite facies)

This table provides a general overview of schorl occurrence in different regional metamorphic rocks.

Contact metamorphism occurs when rocks are heated by a nearby igneous intrusion. If the intruding magma is boron-rich, it can release fluids that infiltrate the surrounding country rock, leading to the formation of schorl. This process, known as boron metasomatism, can result in the development of tourmaline-rich rocks called tourmalinites. jgeosci.org

During contact metasomatism, pre-existing minerals in the host rock are replaced by tourmaline. The chemical composition of the newly formed schorl is controlled by the composition of both the metasomatic fluid and the host rock. jgeosci.org For example, the interaction of boron-rich fluids with biotite-rich schists can lead to the formation of schorl-dravite tourmaline, with the Fe and Mg sourced from the breakdown of biotite (B1170702). mdpi.com Oscillatory zoning in tourmaline crystals from these environments suggests a dynamic and fluctuating fluid regime during their formation. jgeosci.org

Hydrothermal Systems and Fluid-Driven Crystallization of Schorl

Hydrothermal processes are a significant mechanism for the formation of schorl. geologyscience.com This involves the circulation of hot, water-rich fluids through fractures and cavities in rocks. These fluids can be of magmatic, metamorphic, or meteoric origin and are capable of transporting dissolved elements, including boron and iron, necessary for schorl crystallization.

When these hydrothermal fluids cool or undergo a change in chemical conditions (e.g., pressure drop, reaction with wall rocks), they can become supersaturated with respect to tourmaline, leading to the precipitation of schorl crystals in veins, vugs, and alteration zones. geologyscience.com Schorl formed in hydrothermal systems often exhibits fine-scale compositional zoning, which records the changing chemistry of the hydrothermal fluids over time. geoscienceworld.org The formation temperature for hydrothermal tourmaline can range from approximately 300 to over 600°C. akjournals.com Experimental studies have shown that the composition of the fluid, particularly the presence of components like NaCl, can influence whether the resulting tourmaline is more schorlitic (Fe-rich) or dravitic (Mg-rich). mdpi.com

Stability Conditions and Thermobarometric Applications of Schorl

Schorl, the iron-rich end-member of the tourmaline group, is renowned for its wide range of stability across diverse geological environments, from low-temperature hydrothermal systems to high-pressure and high-temperature metamorphic and igneous settings. This extensive stability field, coupled with its compositional sensitivity to ambient conditions, makes schorl a valuable tool for petrologists in deciphering the pressure-temperature (P-T) history of rocks.

Stability Conditions of Schorl

The stability of schorl is a function of pressure, temperature, fluid composition, and the bulk chemistry of the host rock. Experimental studies and observations from natural occurrences have provided crucial insights into the conditions under which schorl forms and breaks down.

Pressure-Temperature Stability:

Schorl is stable over a broad spectrum of pressure and temperature conditions. It can be found in low-pressure and low-temperature environments, such as diagenetic settings in sedimentary basins, where temperatures may be as low as 150°C and pressures around 100 MPa. uniroma1.it Conversely, it is also stable at the high pressures and temperatures characteristic of the upper mantle. uniroma1.it

Experimental investigations have constrained the upper thermal stability of schorl. At room pressure, schorl begins to break down at approximately 850°C, with the process completing at around 950°C. uniroma1.ituniroma1.it The breakdown reaction at these conditions is:

2NaFe2+3Al6(BO3)3Si6O18(OH) = 3Fe2O3 + 4/3Al9Si2BO19 + (Na-Si-B-rich) glass + 4H2O uniroma1.it

Under higher pressures, the breakdown temperature of schorl is lowered. For instance, in a SiO2-saturated system with added water, mimicking a natural gneiss, the breakdown temperature at 3 kbar is considerably lower, in the range of 750-775°C. researchgate.net

The table below summarizes experimental data on the stability of schorl and related tourmaline compositions.

Mineral CompositionPressure (kbar)Temperature (°C)StabilityReference
Schorl0.001850Onset of breakdown uniroma1.ituniroma1.it
Schorl0.001950Breakdown complete uniroma1.ituniroma1.it
Schorl3750-775Breakdown researchgate.net
Dravite2865Stable jgeosci.org
Dravite5925Stable jgeosci.org

Influence of Fluid Composition:

The composition of the surrounding fluid plays a critical role in the stability of schorl. Schorl is generally stable in acidic to near-neutral aqueous solutions. jgeosci.org However, it becomes unstable in strongly alkaline fluids. jgeosci.org The growth of schorl can also be inhibited in aqueous solutions with high concentrations of calcium (Ca), magnesium (Mg), and iron (Fe) relative to aluminum (Al) and silicon (Si).

Thermobarometric Applications of Schorl

The chemical composition of tourmaline, including schorl, is sensitive to the pressure and temperature of its formation, making it a potential tool for geothermobarometry. While a universally accepted and widely applicable thermobarometer based on schorl is still under development due to complexities in cation site occupancy, several promising approaches have been proposed and are actively being researched.

Intersector Element Partitioning Geothermometry:

One of the most promising methods for extracting temperature information from tourmaline involves the study of element partitioning between different growth sectors within a single zoned crystal. Metamorphic tourmaline crystals often exhibit "hourglass" sector zoning, where different crystallographic faces incorporate elements at different rates during growth.

Research by van Hinsberg and Schumacher has demonstrated that the partitioning of calcium (Ca) and titanium (Ti) between the c+, c-, and prismatic (a) sectors of tourmaline is temperature-dependent. They developed an empirical intramineral element-partitioning thermometer that can be used to determine the temperature history of a rock, with applicability up to approximately 650°C. mcgill.ca This technique is particularly powerful as it can potentially record the prograde, peak, and retrograde temperature path within a single crystal.

A case study on sector-zoned tourmaline provided the following temperature estimates based on this method:

Element PartitioningEstimated Temperature (°C)
Calcium (Ca) inter-sector partitioning490 ± 50
Titanium (Ti) inter-sector partitioning420 ± 60

This approach relies on the principle that the degree of element fractionation between different growth sectors decreases with increasing temperature. Therefore, by analyzing the compositional differences between these sectors, it is possible to estimate the temperature at which that portion of the crystal grew.

Challenges and Future Directions:

Despite the potential of schorl as a thermobarometric indicator, challenges remain. The complex crystal chemistry of tourmaline, with multiple crystallographic sites that can host a variety of elements, makes the calibration of robust thermobarometers difficult. Uncertainties in the distribution of Fe and Mg between the Y and Z octahedral sites, for instance, have hindered the development of a widely accepted tourmaline-biotite geothermometer.

Future research will likely focus on further refining the understanding of element partitioning within the tourmaline structure and between tourmaline and other coexisting minerals. Continued experimental work and detailed analysis of natural, well-characterized samples are essential for unlocking the full potential of schorl as a quantitative recorder of geological history.

Theoretical and Experimental Investigations on Schorl Tourmaline

Thermodynamic Modeling of Schorl Stability and Phase Relations

Thermodynamic modeling is a crucial tool for understanding the stability and phase relations of schorl, the iron-rich end-member of the tourmaline (B1171579) solid solution series. These models help to predict the pressure-temperature (P-T) conditions under which schorl forms, coexists with other minerals, and breaks down.

Early experimental work provided foundational data on the stability of tourmaline. For instance, experiments on dravite, the magnesium-rich analogue of schorl, showed it to be stable to high temperatures, reacting to form melt and other crystals at 865°C and 2 kbar under water-saturated conditions. uchicago.edu Similarly, a quartz-schorl assemblage was found to be stable up to 850°C at 1 kbar with water saturation. uchicago.edu

More comprehensive thermodynamic models for tourmaline, including schorl, have been developed more recently. These models often utilize a polyhedron-based approach to estimate the thermodynamic properties (enthalpy, entropy, heat capacity, and volume) of the mineral. researchgate.net This method involves a linear summation of the fractional properties of the constituent polyhedra, with specific parameters derived for the boron-containing polyhedra (BIII and BIV). researchgate.net Such models allow for the semi-quantitative modeling of tourmaline stability across a range of pressure, temperature, and chemical compositions. goldschmidtabstracts.info

Phase relations of tourmaline-bearing leucogranites, where the tourmaline is typically an Fe-rich member of the schorl-dravite series, have been experimentally determined between 1 and 3 kbar under water-saturated conditions with an oxygen fugacity near the Nickel-Nickel Oxide (NNO) buffer. uchicago.eduuchicago.edu These studies revealed that the presence of tourmaline slightly lowers the solidus temperature of the granite by 5 to 20°C. uchicago.eduuchicago.edu Importantly, in these systems, tourmaline is often the last major mineral to disappear as temperature increases, indicating its high thermal stability and its potential to be a liquidus phase. uchicago.eduuchicago.edu The compositions of the experimentally grown tourmalines shift from more magnesian at higher temperatures to more iron-rich (schorlitic) at lower temperatures. uchicago.eduuchicago.edu

The development of internally consistent thermodynamic parameter sets for the Li-free tourmaline system (dravite-schorl-olenite-uvite-feruvite-magnesiofoitite-foitite) is ongoing. goldschmidtabstracts.info This involves synthesizing end-member compositions and characterizing natural intermediate solid solutions. goldschmidtabstracts.info By combining new thermodynamic measurements, such as low-temperature heat capacity and solubility data, with existing literature data, researchers aim to create robust models that can be integrated into common thermodynamic databases. goldschmidtabstracts.info These advancements will permit more accurate modeling of schorl stability in a variety of geological settings, including igneous, metamorphic, and hydrothermal systems. goldschmidtabstracts.info

Recent high-pressure and high-temperature experiments using in-situ synchrotron X-ray diffraction have been employed to determine the thermal equation of state (EoS) for schorl. researchgate.netgeoscienceworld.org For a natural schorl, the pressure-volume data fitted to a third-order Birch-Murnaghan EoS yielded a bulk modulus (K₀) of 111.6 ± 0.9 GPa and its pressure derivative (K′₀) of 4.4 ± 0.2. researchgate.netgeoscienceworld.org These EoS data are vital for refining the P-T stability field of schorl and for understanding its behavior in deep crustal and subduction zone environments. researchgate.net

Application of Bond-Valence Theory to Schorl Structure and Site Prediction

Bond-valence theory is a powerful tool for analyzing and predicting the distribution of cations within the complex crystal structure of schorl. wikipedia.org This theory is based on the principle that the sum of the bond valences around any given ion should be equal to its atomic valence. wikipedia.orgarizona.edu Bond valences are calculated from the observed bond lengths, providing a means to assess the stability of cation arrangements and predict site occupancies. wikipedia.orgarizona.edu

In the tourmaline structure, which includes schorl, there are several distinct cation sites: the X, Y, and Z sites. Bond-valence theory helps to rationalize which ions are likely to occupy each site. arizona.edu For schorl, the ideal formula is NaFe²⁺₃Al₆(Si₆O₁₈)(BO₃)₃(OH)₃(OH), with Na at the X-site, Fe²⁺ at the Y-site, and Al at the Z-site. However, natural schorl often exhibits significant chemical variation and cation disorder.

Multi-analytical approaches combining structure refinement, electron microprobe analysis, and Mössbauer spectroscopy have been used to investigate cation partitioning in Fe-rich tourmalines. arizona.edu These studies have shown that Fe²⁺ can be disordered over both the Y and Z octahedral sites. arizona.edu This disordering is consistent with predictions from bond-valence theory, as it can minimize the strain state of the Y-O bonds and reduce Y-Z repulsion. arizona.edu The incorporation of Fe³⁺ into the Y site, for instance, decreases the Y-O bond lengths and increases the Y site's mean atomic valence, leading to a more relaxed bond configuration. arizona.edu

Bond-valence calculations have been instrumental in understanding the substitution mechanisms in schorl and other tourmalines. For example, the theory has been used to investigate the incorporation of elements like Pb and Bi into the tourmaline structure. mdpi.com Calculations can determine the plausibility of these large cations occupying the X-site through various substitution mechanisms. mdpi.com

The theory also provides insights into the local charge balance and the role of anions like F, OH, and O at the V and W anion sites. arizona.edu For instance, the bond-valence sum at the O1 anion site can be used to estimate the amount of hydroxyl (OH) in the structure, which often shows excellent agreement with stoichiometric inferences. arizona.edu

Experimental Synthesis and Alteration Studies of Fe-bearing Tourmalines

The experimental synthesis of schorl and other Fe-bearing tourmalines, along with studies of their alteration, provides fundamental insights into their formation conditions and stability in various geological environments.

Fe-Tourmaline Synthesis under Variable Pressure-Temperature-fO₂ Conditions

The synthesis of Fe-tourmaline under controlled laboratory conditions allows for the systematic investigation of how pressure (P), temperature (T), and oxygen fugacity (fO₂) influence its formation and composition. Experiments have successfully synthesized tourmaline at temperatures ranging from 400 to 700 °C and a pressure of 100 MPa. rruff.infominsocam.org These syntheses often involve the transformation of an Fe-rich natural chlorite (B76162) in the presence of feldspar, boric acid, and water. rruff.infominsocam.org

The oxygen fugacity is a critical variable, often controlled by solid-state buffers such as hematite-magnetite (HM), nickel-nickel oxide (NNO), and quartz-fayalite-iron (QFI). rruff.infominsocam.org These experiments have demonstrated that it is possible to synthesize tourmaline with Fe²⁺ in the Z site and either Fe²⁺ or a combination of Fe²⁺ and Fe³⁺ in the Y site, mimicking occupancies observed in natural samples. rruff.infominsocam.org

Mössbauer spectroscopy of the synthetic tourmalines reveals that the Fe³⁺/Fe²⁺ ratio in the Y site is positively correlated with both temperature and fO₂ at temperatures below approximately 550 °C. rruff.inforesearchgate.net At higher temperatures, this correlation becomes negative, which is attributed to structural changes involving the localization of Fe²⁺ in the Z site and an increased amount of Al in the Y site. rruff.inforesearchgate.net These relationships suggest that Fe-tourmaline can serve as a potential geothermometer and an indicator of oxygen fugacity. rruff.info

Other synthesis experiments have explored a wider range of chemical systems. For example, Ga-rich, Fe-bearing tourmaline has been grown hydrothermally at 100 MPa and 600°C. geoscienceworld.orgschweizerbart.de These studies provide valuable information on how unusual elements are incorporated into the tourmaline structure and their distribution over the Y and Z octahedral sites. geoscienceworld.orgschweizerbart.de

The following table summarizes the conditions from a key experimental study on Fe-tourmaline synthesis:

ParameterRange/Conditions
Temperature400 to 700 °C
Pressure100 MPa
Oxygen Fugacity (fO₂) BuffersHematite-Magnetite (HM), Nickel-Nickel Oxide (NNO), Quartz-Fayalite-Iron (QFI)
Starting MaterialsFe-rich natural chlorite, Na-K-feldspar, boric acid, H₂O
Data sourced from Fuchs et al. (1998) rruff.infominsocam.org

Experimental Annealing and Redox Processes of Iron in Schorl

Experimental annealing of natural and synthetic schorl provides insights into the redox behavior of iron within the tourmaline structure and associated structural changes. researchgate.net When schorl is heated in air, Fe²⁺ oxidizes to Fe³⁺. researchgate.netuniroma1.it This oxidation is often coupled with a deprotonation process, where a hydroxyl group (OH)⁻ is converted to an oxide ion (O)²⁻ to maintain charge balance, releasing hydrogen gas. uniroma1.itresearchgate.net The reaction can be represented as: (Fe²⁺) + (OH)⁻ → (Fe³⁺) + (O)²⁻ + ½H₂(g). uniroma1.it

Studies have shown that annealing a natural schorl in air at 450 °C is sufficient to initiate this iron oxidation and deprotonation. uniroma1.it At higher temperatures, such as 700 °C and 900 °C, this process becomes more significant, leading to noticeable color changes in the tourmaline from black to brown or reddish-brown. researchgate.net

Conversely, treating Fe³⁺-rich schorl at high temperatures under reducing conditions (e.g., in a hydrogen atmosphere) can reduce Fe³⁺ to Fe²⁺. researchgate.net These redox processes are often accompanied by the migration of cations between the Y and Z octahedral sites. researchgate.net For instance, after Fe²⁺ oxidation, some of the newly formed Fe³⁺ may move from the larger Y site to the smaller Z site, with a corresponding migration of Al from the Z to the Y site. researchgate.net

Annealing experiments on synthetic tourmalines have confirmed these observations. researchgate.net When tourmalines synthesized under the NNO buffer conditions were annealed at 400-600 °C under the more oxidizing HM buffer, Mössbauer spectroscopy showed an oxidation of Fe²⁺ to Fe³⁺ specifically in some of the Y sites. researchgate.net Fourier-transform infrared (FTIR) spectroscopy confirmed that this oxidation is charge-balanced by the deprotonation of hydroxyl groups. researchgate.net

The table below details the observed changes during the annealing of a natural schorl sample.

Annealing Temperature (°C)AtmosphereObserved Effects
450AirOnset of Fe²⁺ oxidation and deprotonation. uniroma1.it
700AirSignificant iron oxidation, deprotonation, color change to brown. researchgate.net
900AirFurther oxidation, color change to reddish-brown. researchgate.net
700-900HydrogenReduction of structural Fe³⁺. researchgate.net
Data sourced from multiple studies. researchgate.netuniroma1.it

Fluid-Tourmaline Interaction Experiments Relevant to Schorl Formation

Fluid-tourmaline interaction experiments are crucial for understanding the conditions under which schorl crystallizes in natural systems, particularly in hydrothermal and metamorphic environments. These experiments simulate the reaction between boron-bearing fluids and various rock types.

Experiments reacting a biotite-rich schist with boron-bearing aqueous fluids at 500–600 °C and 100–130 MPa have shown that tourmaline crystallizes when the boric acid (H₃BO₃) concentration in the fluid is sufficiently high (≥ 1.6 M). mdpi.com The composition of the resulting tourmaline is highly dependent on the fluid's salinity. mdpi.com When a saline (NaCl-bearing) fluid is used, the tourmaline is dravitic (Mg-rich), as a significant amount of iron released from the breakdown of biotite (B1170702) remains dissolved in the chloride-rich fluid. mdpi.com In contrast, using a pure water-boric acid solution leads to the formation of schorlitic (Fe-rich) tourmaline. mdpi.com

These findings indicate that fluid composition, particularly salinity, plays a critical role in controlling the Fe-Mg content of tourmaline. mdpi.com This has important implications for interpreting the composition of natural tourmalines as records of the fluid phase they interacted with. jgeosci.orglsu.edu For instance, the transition from schorl to dravite in natural zoned crystals could reflect changes in fluid salinity in addition to temperature or the Fe/Mg ratio of the source. mdpi.com

Further studies have shown that the concentration of sodium in the fluid can influence the species of tourmaline that forms. jgeosci.orglsu.edu At low Na concentrations (e.g., < ~0.25 mol/l), a foititic tourmaline might crystallize, whereas at higher concentrations (> ~0.35 mol/l), an alkali species like schorl is favored. jgeosci.orglsu.edu

Experiments involving fluid interaction with eclogites at high pressures have also documented the formation of schorl-dravite-uvite solid solutions. oup.com The composition of fluid inclusions trapped within this high-pressure tourmaline provides direct evidence of the nature of the fluids involved, which can be complex H₂O-NaCl-N₂-CH₄-CO₂ mixtures. oup.com These studies highlight tourmaline's ability to form in and record the composition of fluids over a wide range of geological conditions, from the upper crust to subduction zones. mdpi.comoup.com

Experimental ParameterConditions/ObservationsReference
Reactants Biotite-rich schist + B-bearing aqueous fluids mdpi.com
P-T Conditions 500–600 °C, 100–130 MPa mdpi.com
Fluid Composition NaCl-free vs. NaCl-bearing (20 wt%) H₃BO₃ solutions mdpi.com
Tourmaline Composition Schorlitic (Fe-rich) in NaCl-free fluid; Dravitic (Mg-rich) in NaCl-bearing fluid mdpi.com
Inferred Fluid Control Fluid Na concentration may control foitite vs. schorl crystallization jgeosci.orglsu.edu

Q & A

Q. What analytical methodologies are recommended for distinguishing schorl from other tourmaline species in pegmatitic systems?

Schorl (NaFe²⁺₃Al₆Si₆O₁₈(BO₃)₃(OH)₃OH) can be identified using electron microprobe analysis (EMPA) to quantify Fe/(Fe+Mg) ratios (schorl: Fe/(Fe+Mg) >0.8) and distinguish it from dravite (Mg-rich) . Mössbauer spectroscopy is critical for determining Fe²⁺/Fe³⁺ partitioning, as schorl typically exhibits Fe²⁺ dominance in octahedral Y/Z sites . X-ray diffraction (XRD) can confirm unit-cell parameters (e.g., schorl’s c-axis ~7.15–7.21 Å), which correlate with Fe²⁺ occupancy at the Z site .

Q. How can researchers design experiments to track schorl crystallization trends in evolving pegmatites?

Combine textural analysis (e.g., zoning patterns in thin sections) with in-situ LA-ICP-MS to map trace elements (e.g., Mn, Li, F) across schorl generations. For example, early Mg-rich schorl in border zones transitions to Mn-rich schorl in intermediate zones, reflecting melt fractionation . Petrographic studies should correlate tourmaline evolution with associated minerals (e.g., biotite, K-feldspar) to reconstruct melt conditions .

Q. What statistical tools are suitable for resolving contradictions in schorl compositional data (e.g., Fe/Mg vs. Li/F correlations)?

Principal Component Analysis (PCA) can isolate variables driving compositional variance, such as Li enrichment in late-stage fluor-elbaite versus schorl . Multivariate regression models are recommended to address non-linear relationships (e.g., Sn⁴⁺ substitution without Si correlation in Sn-bearing schorl) .

Advanced Research Questions

Q. How can in-situ boron and oxygen isotope analysis of schorl improve understanding of fluid-rock interactions?

Use Secondary Ion Mass Spectrometry (SIMS) with Hyperion radio-frequency plasma sources to achieve high-precision δ¹¹B and δ¹⁸O measurements. Reference materials like IAEA-B4 schorl ensure reproducibility (±0.5‰ for δ¹¹B). Isotopic zoning in schorl can trace fluid sources: magmatic δ¹¹B = -15‰ to -5‰ vs. metamorphic δ¹¹B = +5‰ to +20‰ .

Q. What experimental approaches validate Sn⁴⁺ substitution mechanisms in schorl, and how do they affect charge balance?

Synchrotron XANES can confirm Sn⁴⁺ occupancy in octahedral sites. Substitution mechanisms (e.g., XCa²⁺ + Y/ZFe²⁺ + Y/ZAl³⁺ ↔ XNa⁺ + Y/ZMg²⁺ + Y/ZSn⁴⁺) require charge balance via coupled substitutions (e.g., OH⁻ ↔ F⁻) . EMPA coupled with LA-ICP-MS quantifies Sn (up to 1,000 ppm in Sn-rich schorl) .

Q. How do spectral reflectance data differentiate ore-associated schorl from barren systems?

Collect hyperspectral data (350–2500 nm) to identify Fe²⁺ absorption features at ~900 nm and ~1,800 nm. Ore-related schorl in breccia pipes shows flattened spectra due to Fe³⁺-OH bands, contrasting with end-member schorl’s Fe²⁺-dominated profiles . Machine learning classifiers (e.g., Random Forest) can automate spectral discrimination .

Methodological Challenges and Solutions

Q. How to address matrix effects in SIMS analysis of schorl with variable F and Li content?

Use chemically diverse reference materials (e.g., Fe-rich schorl, Li-rich elbaite) to calibrate ion yield variations. Matrix effects for δ¹⁸O in F-rich schorl can be corrected via empirical linearization (R² >0.98) using pre-characterized standards .

Q. What petrogenetic indicators resolve ambiguities in schorl classification (e.g., foitite vs. schorl)?

Apply the Henry et al. (2011) classification scheme: schorl requires X-site Na >0.5 apfu and Fe/(Fe+Mg) >0.8. Foitite (X-site vacancy >0.5 apfu) is distinguished via EMPA and Raman spectroscopy (OH-stretching modes at 3,600 cm⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.